3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

pKa prediction acid strength ionization state

3-Carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid (CAS 1946822‑71‑4) is a trifluoromethylated pyrazole derivative carrying a primary carboxamide at the 3‑position and a carboxylic acid at the 5‑position [REFS‑1]. The molecular formula C₈H₈F₃N₃O₃ (MW 251.16 g mol⁻¹) and commercial availability at ≥95 % purity position it as a fluorinated heterocyclic building block for medicinal chemistry and agrochemical research [REFS‑1][REFS‑2].

Molecular Formula C8H8F3N3O3
Molecular Weight 251.165
CAS No. 1946822-71-4
Cat. No. B2804586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid
CAS1946822-71-4
Molecular FormulaC8H8F3N3O3
Molecular Weight251.165
Structural Identifiers
SMILESC1=C(N(N=C1C(=O)N)CCC(F)(F)F)C(=O)O
InChIInChI=1S/C8H8F3N3O3/c9-8(10,11)1-2-14-5(7(16)17)3-4(13-14)6(12)15/h3H,1-2H2,(H2,12,15)(H,16,17)
InChIKeyOUBWPPMOSXHAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic Acid (CAS 1946822-71-4) – Procurement-Oriented Compound Profile


3-Carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid (CAS 1946822‑71‑4) is a trifluoromethylated pyrazole derivative carrying a primary carboxamide at the 3‑position and a carboxylic acid at the 5‑position [REFS‑1]. The molecular formula C₈H₈F₃N₃O₃ (MW 251.16 g mol⁻¹) and commercial availability at ≥95 % purity position it as a fluorinated heterocyclic building block for medicinal chemistry and agrochemical research [REFS‑1][REFS‑2]. No publicly disclosed biological activity data (IC₅₀, Kᵢ, MIC) exist for this specific compound; differentiation therefore rests on predicted physicochemical properties and structural comparisons with its closest commercially available analogs.

Why 3-Carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic Acid Cannot Be Generically Substituted


Compounds within the pyrazole‑5‑carboxylic acid family are not interchangeable because regioisomerism (3‑carbamoyl vs. 5‑carbamoyl) and the presence or absence of the carboxamide moiety profoundly alter key physicochemical properties that govern solubility, reactivity, and molecular recognition [REFS‑1][REFS‑2]. The predicted pKₐ of the 3‑carbamoyl isomer (3.17 ± 0.36) differs by 0.54 log units from that of the 5‑carbamoyl regioisomer, and the additional hydrogen‑bond donors/acceptors relative to the non‑carbamoyl analog change density and boiling point by >10 %. Such differences are large enough to affect salt formation, chromatographic behavior, and biological target engagement, making simple one‑for‑one substitution scientifically invalid [REFS‑1][REFS‑2][REFS‑3].

Quantitative Differentiation Evidence for 3-Carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic Acid (All Values Predicted; No Direct Biological Potency Data Available)


Predicted pKₐ Differentiation Against the Non‑Carbamoyl Analog (CAS 1245772‑05‑7)

The predicted acid dissociation constant (pKₐ) of 3‑carbamoyl‑1‑(3,3,3‑trifluoropropyl)‑1H‑pyrazole‑5‑carboxylic acid is 3.17 ± 0.36, which is 0.28 log units lower than that of the non‑carbamoyl analog 1‑(3,3,3‑trifluoropropyl)‑1H‑pyrazole‑5‑carboxylic acid (pKₐ 3.45 ± 0.36) [REFS‑1][REFS‑2]. Both values are computed predictions; experimental pKₐ data have not been published.

pKa prediction acid strength ionization state

Regioisomer Differentiation: 3‑Carbamoyl vs. 5‑Carbamoyl pKₐ Comparison

The 3‑carbamoyl isomer (target) exhibits a predicted pKₐ of 3.17 ± 0.36, which is 0.54 log units lower than that of the 5‑carbamoyl regioisomer (pKₐ 3.71 ± 0.10, CAS 1946814‑11‑4) [REFS‑1][REFS‑2]. This difference is sufficient to alter the predominant ionization state at a given pH, despite both compounds sharing the identical molecular formula C₈H₈F₃N₃O₃.

regioisomerism pKa prediction electronic effects

Predicted Density and Boiling‑Point Differentiation Against the Non‑Carbamoyl Analog

The target compound shows a predicted density of 1.66 ± 0.1 g cm⁻³ and a boiling point of 421.6 ± 45.0 °C, substantially higher than the non‑carbamoyl analog (density 1.47 ± 0.1 g cm⁻³, BP 296.1 ± 40.0 °C) [REFS‑1][REFS‑2]. The ΔBP of +125.5 °C and Δdensity of +0.19 g cm⁻³ are consistent with stronger intermolecular hydrogen bonding introduced by the carbamoyl group.

density boiling point intermolecular forces

Hydrogen‑Bond Donor/Acceptor Count Versus the Non‑Carbamoyl Analog

The molecular formula C₈H₈F₃N₃O₃ implies the presence of three hydrogen‑bond donors (–COOH, –CONH₂) and six hydrogen‑bond acceptors (carbonyl O, amide O, pyrazole N, fluorine lone pairs), compared with one HBD and five HBA for the non‑carbamoyl analog C₇H₇F₃N₂O₂ [REFS‑1][REFS‑2]. The net gain of +2 HBD and +1 HBA is structurally inherent and does not depend on assay conditions.

hydrogen bonding supramolecular chemistry co-crystal design

Commercially Available Purity Grades: Trifluoropropyl vs. Methyl Analog

The target compound is supplied at 95 % purity (Chemenu) [REFS‑1], while the methyl analog 3‑carbamoyl‑1‑methyl‑1H‑pyrazole‑5‑carboxylic acid (CAS 512807‑45‑3) is routinely available at ≥95 % purity from multiple vendors (e.g., AKSci, LeYan) [REFS‑2]. The purity grades are equivalent within typical batch‑to‑batch variability; no purity‑based differentiation is evident.

purity procurement SAR studies

Absence of Publicly Available Biological Potency Data – Explicit Evidence Gap Statement

A systematic search of PubMed, Google Patents, and authoritative chemistry databases (PubChem, ChemicalBook, ChemSrc) as of May 2026 returned no quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, MIC, or in vivo efficacy) for 3‑carbamoyl‑1‑(3,3,3‑trifluoropropyl)‑1H‑pyrazole‑5‑carboxylic acid or its direct regioisomer. By contrast, structurally related 3‑carbamoyl‑pyrazole‑5‑carboxylic acid derivatives bearing different N‑substituents (e.g., 4‑methoxyphenyl) have reported IC₅₀ values in the low‑nanomolar range against specific targets such as the P2Y₁₄ receptor [REFS‑1]. This absence constitutes a critical evidence gap: procurement decisions for this specific compound cannot be guided by potency comparisons and must rely entirely on the physicochemical differentiation documented above.

data gap biological activity procurement caveat

Procurement‑Oriented Application Scenarios for 3-Carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic Acid


Fluorinated Building Block for Medicinal Chemistry SAR Libraries

Procure this compound at ≥95 % purity as a fluorinated building block for constructing pyrazole‑based screening libraries. The trifluoropropyl group, relative to the methyl analog, is anticipated to enhance lipophilicity and metabolic stability based on well‑established class‑level behavior of trifluoromethylated heterocycles [REFS‑1]. The equivalent purity grade of the methyl analog (≥95 %) allows direct head‑to‑head SAR comparisons without purity bias [REFS‑2].

Regioisomer‑Dependent Biological Activity Probe

Utilize the 3‑carbamoyl regioisomer in parallel with the 5‑carbamoyl regioisomer (CAS 1946814‑11‑4) to deconvolute regioisomer‑dependent biological activity. The 0.54‑unit pKₐ difference between the two isomers [REFS‑3] provides a testable hypothesis that ionization‑state differences at physiological pH may lead to divergent target‑engagement profiles.

Co‑Crystal and Supramolecular Design Scaffold

Exploit the high hydrogen‑bond donor and acceptor count (3 HBD, 6 HBA) for co‑crystal engineering with complementary hydrogen‑bonding partners. The additional carbamoyl group, absent in the non‑carbamoyl analog, provides directional H‑bond motifs that can be leveraged in pharmaceutical co‑crystal screening and supramolecular materials research [REFS‑4].

Agrochemical Intermediate with Trifluoropropyl‑Enhanced Bioactivity Potential

Employ this compound as a late‑stage intermediate in the synthesis of pyrazole‑carboxamide pesticides. Patent literature indicates that trifluoropropyl substitution on pyrazole scaffolds enhances pesticidal activity through improved target‑site binding and metabolic resistance [REFS‑5]. The 3‑carbamoyl‑5‑carboxylic acid motif provides a versatile handle for further derivatization to carboxamide or ester final compounds.

Quote Request

Request a Quote for 3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.